1-Cyclopentylheptan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVLTJGOFRLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentylheptan 1 Ol
Classical Approaches to 1-Cyclopentylheptan-1-ol Synthesis
Traditional methods for alcohol synthesis provide robust and well-understood pathways to this compound. These approaches typically involve the formation of the key carbon-carbon bond adjacent to the hydroxyl group or the reduction of a pre-existing carbonyl functionality.
Organometallic Reagent Based Syntheses (e.g., Grignard Reactions, Organolithium Additions)
The addition of organometallic reagents to carbonyl compounds is a cornerstone of alcohol synthesis. youtube.comlibretexts.org Both Grignard and organolithium reagents are powerful nucleophiles that readily attack the electrophilic carbon of aldehydes and ketones. masterorganicchemistry.comlibretexts.org To synthesize this compound, two primary disconnection strategies are available.
The first strategy involves the reaction of a cyclopentyl-based organometallic reagent with heptanal. For instance, cyclopentylmagnesium bromide (a Grignard reagent) or cyclopentyllithium (B3369451) can be added to heptanal. youtube.comkhanacademy.org The nucleophilic cyclopentyl group attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound. dalalinstitute.com
Alternatively, a heptyl-based organometallic reagent can be reacted with cyclopentanecarboxaldehyde. In this approach, a reagent such as heptylmagnesium bromide or heptyllithium adds to the aldehyde, again followed by an acidic workup to furnish the desired product. libretexts.org Both pathways are highly effective for producing racemic this compound. youtube.com
Table 1: Organometallic Synthesis Pathways
| Pathway | Organometallic Reagent | Carbonyl Compound | Product after Workup |
|---|---|---|---|
| A | Cyclopentylmagnesium bromide | Heptanal | This compound |
| B | Heptyllithium | Cyclopentanecarboxaldehyde | This compound |
Reduction of Carbonyl Precursors to this compound (e.g., Ketone and Ester Reductions)
Another fundamental approach is the reduction of a suitable carbonyl precursor. imperial.ac.uk The most direct precursor is the corresponding ketone, 1-cyclopentylheptan-1-one (B2591723). This ketone can be readily reduced to the secondary alcohol using various hydride-based reducing agents.
Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. imperial.ac.uk
While less direct, the reduction of an ester, such as heptyl cyclopentanecarboxylate (B8599756) or ethyl 1-cyclopentylheptanoate, could also yield the target alcohol, though this typically requires a strong reducing agent like LiAlH₄.
Table 2: Common Reducing Agents for 1-Cyclopentylheptan-1-one
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temperature |
Strategic Derivatization and Functional Group Interconversion in Analogous Cyclopentyl and Heptanol Systems
Functional group interconversion (FGI) provides a versatile, albeit potentially multi-step, strategy for synthesis. fiveable.meub.eduslideshare.net This approach involves starting with a molecule that already possesses the desired carbon skeleton or a close analogue and then chemically modifying the functional groups to arrive at the target alcohol. solubilityofthings.com
For example, one could start with 1-bromo-1-cyclopentylheptane. A nucleophilic substitution reaction, such as an Sₙ2 reaction using hydroxide (B78521) as the nucleophile, would replace the bromine atom with a hydroxyl group. solubilityofthings.com Alternatively, an elimination reaction could first generate 1-cyclopentylhept-1-ene, which could then be converted to the alcohol via hydration reactions like acid-catalyzed hydration or oxymercuration-demercuration.
These FGI strategies offer flexibility in synthesis design, allowing chemists to leverage commercially available or easily accessible starting materials that are structurally related to the target compound. fiveable.meub.edu
Modern and Catalytic Synthesis of this compound
Contemporary synthetic methods often employ catalytic systems to achieve higher efficiency, milder reaction conditions, and greater control over stereochemistry.
Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation Strategies
Catalytic hydrogenation is a powerful method for the reduction of ketones to alcohols. This process involves the use of molecular hydrogen (H₂) in the presence of a transition metal catalyst. acs.orgnih.gov For the reduction of 1-cyclopentylheptan-1-one, catalysts based on metals such as ruthenium, rhodium, or iridium are commonly employed. acs.org These reactions often require elevated pressures of hydrogen gas.
Transfer hydrogenation offers a safer and often more operationally simple alternative, avoiding the need for high-pressure hydrogen gas. wikipedia.orgnih.gov In this technique, hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a metal catalyst. researchgate.netresearchgate.net Ruthenium and rhodium complexes are particularly effective for this transformation. wikipedia.org The reaction is driven by the formation of a more stable carbonyl compound from the hydrogen donor (e.g., acetone (B3395972) from isopropanol). nih.gov
Enantioselective Synthesis of this compound (Given Chirality at C1)
The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantioselective synthesis aims to produce one of these enantiomers preferentially. acs.orgrsc.orgorganic-chemistry.org This is most commonly achieved through the asymmetric reduction of the prochiral ketone, 1-cyclopentylheptan-1-one.
Asymmetric transfer hydrogenation is a prominent method for this purpose. nih.gov It utilizes a chiral catalyst, typically a transition metal complex (e.g., Ruthenium) coordinated to a chiral ligand. nih.gov The chirality of the ligand environment dictates the facial selectivity of the hydride transfer to the ketone, leading to the preferential formation of one enantiomer of the alcohol. princeton.edu The Noyori-type catalysts, which feature ruthenium coordinated to a chiral diamine and a phosphine (B1218219) ligand, are classic examples used for the highly enantioselective reduction of ketones. nih.gov
Organocatalysis also provides a metal-free approach to asymmetric reductions. mdpi.com Chiral organocatalysts can activate the ketone and a hydride source, such as a Hantzsch ester, to facilitate a stereoselective reduction. princeton.edu These methods are part of a growing field focused on creating chiral molecules for various applications in science and industry. researchgate.netnih.govrsc.orgnih.gov
Biocatalytic Approaches to this compound Production
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. utupub.fi For the synthesis of this compound, two primary biocatalytic strategies can be envisioned: the enzymatic reduction of a precursor ketone and the kinetic resolution of a racemic mixture of the alcohol.
Enzymatic Reduction of 1-Cyclopentylheptan-1-one
A highly efficient method for producing enantiomerically pure secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. usm.myacs.org In this case, 1-cyclopentylheptan-1-one would be the substrate for an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). These enzymes, often utilizing a cofactor such as NAD(P)H, deliver a hydride to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. acsgcipr.org
The successful implementation of this method relies on finding a suitable enzyme with high activity and stereoselectivity for the bulky cyclopentyl and heptyl groups attached to the carbonyl. Modern techniques like directed evolution can be employed to tailor enzymes for specific substrates that are not well-recognized by naturally occurring enzymes. acs.org A critical aspect of these reductions is the regeneration of the expensive NAD(P)H cofactor, which is typically achieved in situ using a coupled-enzyme system (e.g., glucose dehydrogenase with glucose) or a substrate-coupled approach (e.g., using isopropanol as a sacrificial alcohol). acsgcipr.orgorganic-chemistry.org
Hypothetical Data for Enzymatic Reduction of 1-Cyclopentylheptan-1-one:
| Enzyme (Hypothetical Variant) | Substrate Concentration (mM) | Co-substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Enantiomer |
|---|---|---|---|---|---|
| KRED-Variant A | 50 | Isopropanol | >99 | 99.5 | (S)-1-Cyclopentylheptan-1-ol |
| ADH-Variant B | 50 | Glucose/GDH | 98 | 98.2 | (R)-1-Cyclopentylheptan-1-ol |
Lipase-Catalyzed Kinetic Resolution of (±)-1-Cyclopentylheptan-1-ol
An alternative biocatalytic route is the kinetic resolution of a racemic mixture of this compound. This method is widely applicable to the synthesis of enantiopure secondary alcohols. utupub.finih.gov Lipases are commonly used for this purpose due to their stability, broad substrate scope, and commercial availability. nih.govrero.ch
The resolution process involves the selective acylation of one enantiomer of the alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a non-polar organic solvent. rero.ch This results in a mixture of the acylated enantiomer (an ester) and the unreacted, enantiomerically enriched alcohol, which can then be separated. The irreversibility of the acylation when using enol acetates drives the reaction to high conversions. rero.ch The choice of lipase (B570770) is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB) and Burkholderia cepacia lipase (formerly Pseudomonas cepacia lipase) are often effective for the resolution of secondary alcohols. utupub.finih.gov
Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-1-Cyclopentylheptan-1-ol:
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
|---|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B | Vinyl Acetate | Hexane | 50 | >99 | >99 |
| Burkholderia cepacia Lipase | Isopropenyl Acetate | Toluene | 48 | 98 | 95 |
Sustainable and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound via traditional chemical methods, such as the Grignard reaction, can be evaluated and improved through the lens of the twelve principles of green chemistry.
A plausible conventional synthesis would involve the reaction of a cyclopentylmagnesium halide with heptanal, or a heptylmagnesium halide with cyclopentanecarbaldehyde. Applying green chemistry principles to this synthesis would involve considerations of solvent choice, feedstock origin, and atom economy.
Safer Solvents and Auxiliaries
Traditional Grignard reactions are conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have significant safety and environmental concerns. beyondbenign.org A key green improvement is the substitution of these solvents with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like lignocellulosic waste, has emerged as a superior solvent for many Grignard reactions. umb.edursc.org It offers a higher boiling point, reduced peroxide formation, and is less water-soluble, which can simplify work-up procedures. rsc.org Other green solvents to consider include bio-based ethanol, although its protic nature would make it unsuitable for the Grignard reagent formation step, it could potentially be used in subsequent purification steps. sigmaaldrich.com
Use of Renewable Feedstocks
A core principle of green chemistry is the use of renewable rather than depleting feedstocks. youtube.com The starting materials for the synthesis of this compound, namely the cyclopentyl and heptyl precursors, are traditionally derived from petrochemicals. A greener approach would involve sourcing these building blocks from biomass. acs.orgnih.gov For example, cyclopentanone, a precursor to the cyclopentyl group, can be synthesized from renewable furfural (B47365). Heptanal can be produced through the hydroformylation of hexene, which in turn can be derived from the dehydration of bio-alcohols. The long-term goal is to develop integrated biorefineries that convert biomass into a range of chemical feedstocks. libretexts.org
Atom Economy and Waste Prevention
Comparison of Traditional vs. Greener Synthetic Approaches:
| Principle | Traditional Approach (Grignard Synthesis) | Greener Approach |
|---|---|---|
| Solvent | Diethyl ether or THF (volatile, peroxide-forming) | 2-Methyltetrahydrofuran (bio-derived potential, safer) umb.edursc.org |
| Feedstock | Petroleum-derived cyclopentyl halide and heptanal | Biomass-derived precursors (e.g., from furfural and bio-alcohols) nih.govlibretexts.org |
| Energy Efficiency | Often requires heating for reaction and distillation for purification | Biocatalytic routes operate at ambient temperature and pressure utupub.fi |
| Waste Prevention | Generates magnesium salts and solvent waste from multiple steps | Solvent recycling, reduced work-up steps, biocatalytic routes with minimal byproducts |
By integrating biocatalytic methods and adhering to the principles of green chemistry, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Chemical Reactivity and Transformation of 1 Cyclopentylheptan 1 Ol
Oxidation Reactions of 1-Cyclopentylheptan-1-ol
The conversion of the secondary alcohol in this compound to its corresponding ketone, 1-Cyclopentylheptan-1-one (B2591723), is a fundamental transformation. Several modern reagents are available that perform this oxidation under mild conditions with high selectivity and yield.
The oxidation of secondary alcohols like this compound to ketones is efficiently achieved using methods that avoid the harsh conditions and toxic byproducts of older chromium-based reagents. organic-chemistry.org Among the most reliable and widely used are the Dess-Martin oxidation and the Swern oxidation. chemistrysteps.com
Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine compound, Dess-Martin periodinane (DMP), to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org The reaction is known for its mild conditions (room temperature, neutral pH), high chemoselectivity, tolerance of sensitive functional groups, and simplified workup procedures. wikipedia.orgorganic-chemistry.org The oxidation is typically carried out in chlorinated solvents like dichloromethane (CH2Cl2) and is often complete within a few hours. wikipedia.orgorganic-chemistry.org The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive substrates. wikipedia.org Interestingly, the addition of water has been shown to accelerate the rate of oxidation. wikipedia.org
Swern Oxidation : The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (Et3N). wikipedia.orgalfa-chemistry.com This procedure is renowned for its exceptionally mild conditions, typically being run at low temperatures (-78 °C), which makes it suitable for substrates with sensitive functional groups. organic-chemistry.orgalfa-chemistry.com Like the DMP oxidation, it cleanly converts secondary alcohols to ketones without over-oxidation. organic-chemistry.orgchemistrysteps.com A notable drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide ((CH3)2S). organic-chemistry.orgwikipedia.org Proper handling in a fume hood and quenching of glassware with bleach are necessary. wikipedia.org
Below is a comparative table of these two common oxidation methods as they would apply to this compound.
| Feature | Dess-Martin Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Dimethyl Sulfoxide (DMSO) / Oxalyl Chloride |
| Activator | None | Oxalyl Chloride |
| Base | Pyridine (optional, for buffering) wikipedia.org | Triethylamine (or other hindered base) wikipedia.org |
| Typical Solvent | Dichloromethane, Chloroform wikipedia.org | Dichloromethane |
| Temperature | Room Temperature wikipedia.org | -78 °C to Room Temperature organic-chemistry.org |
| Advantages | Mild conditions, high yields, simple workup, long shelf-life. wikipedia.org | Very mild conditions, wide functional group tolerance. organic-chemistry.orgwikipedia.org |
| Disadvantages | Potentially explosive nature of the reagent, cost. wikipedia.org | Production of malodorous dimethyl sulfide, requires low temperatures. wikipedia.org |
Understanding the mechanisms of these oxidations explains their mildness and selectivity.
Dess-Martin Oxidation Mechanism : The reaction begins with a ligand exchange where the alcohol (this compound) displaces an acetate (B1210297) group on the hypervalent iodine center of DMP. wikipedia.orgalfa-chemistry.com This forms a diacetoxyalkoxyperiodinane intermediate. wikipedia.org A base, which can be the displaced acetate, then abstracts the proton on the carbinol carbon (the carbon bearing the -OH group). alfa-chemistry.com This initiates a concerted elimination that breaks the C-H and O-I bonds, forming the C=O double bond of the ketone, an iodinane, and acetic acid. wikipedia.org
Swern Oxidation Mechanism : The Swerner oxidation starts with the reaction of DMSO and oxalyl chloride at low temperature to form chloro(dimethyl)sulfonium chloride, after the rapid decomposition of an initial intermediate. wikipedia.org This highly electrophilic sulfur species reacts with this compound to form a key alkoxysulfonium ion intermediate. chemistrysteps.comwikipedia.org The addition of at least two equivalents of a hindered base like triethylamine is crucial. The base first deprotonates the alkoxysulfonium ion to generate a sulfur ylide. wikipedia.org This ylide then undergoes an intramolecular elimination via a five-membered ring transition state, where the base removes the proton from the carbinol carbon, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride. chemistrysteps.comwikipedia.org
Derivatization and Functional Group Interconversions of this compound
The hydroxyl group of this compound serves as a versatile handle for the synthesis of various derivatives through functional group interconversions.
Esterification : The conversion of this compound to an ester can be achieved through various methods. A common laboratory and industrial process is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-controlled reaction where using the alcohol as the solvent or removing the water byproduct can drive the reaction to completion. masterorganicchemistry.com Esters are valuable as fragrances, plasticizers, and monomers for polymers. The specific properties of an ester derived from this compound would depend on the carboxylic acid used, potentially leading to precursors for specialty polymers or lubricants.
Etherification : The synthesis of ethers from this compound can be accomplished, most notably, via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide in an SN2 reaction to form the ether. The choice of the alkyl halide determines the second organic group attached to the ether oxygen. Ethers are often used as solvents, but more complex ethers can be precursors for advanced materials, including surfactants and components of liquid crystals.
A primary limitation of alcohols in nucleophilic substitution and elimination reactions is that the hydroxide (B78521) ion (HO-) is a very poor leaving group. masterorganicchemistry.com This can be overcome by converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. masterorganicchemistry.comkhanacademy.org
Formation of Tosylates : this compound can be readily converted to 1-cyclopentylheptyl p-toluenesulfonate (a tosylate) by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.govyoutube.com The base neutralizes the HCl byproduct formed during the reaction. youtube.com This transformation converts the alcohol into a substrate that is highly reactive towards nucleophiles. The resulting tosylate is a versatile intermediate that can undergo SN2 reactions with a wide range of nucleophiles (e.g., CN-, Br-, N3-) or E2 elimination reactions with strong, bulky bases to form alkenes. nih.govpearson.com
Formation of Halogenated Derivatives : While tosylates are excellent intermediates, direct conversion to alkyl halides is also possible. However, treating a secondary alcohol with hydrogen halides (like HBr or HCl) can lead to carbocation rearrangements. masterorganicchemistry.com A common side reaction during tosylation with TsCl can sometimes lead to the formation of the corresponding alkyl chloride. nih.gov
Stereochemical Aspects in Reactions of this compound
If this compound is used as a single enantiomer (i.e., it is chiral at the carbinol carbon), the stereochemical outcome of its reactions is a critical consideration.
Oxidation : In oxidation reactions like the Swern or Dess-Martin oxidations, the stereocenter at the alcohol-bearing carbon is destroyed. The sp3-hybridized chiral carbon is converted to a trigonal planar, sp2-hybridized carbonyl carbon, resulting in an achiral ketone product (1-Cyclopentylheptan-1-one).
Derivatization : During the formation of sulfonate esters like tosylates, the reaction occurs at the oxygen atom, and the bond between the chiral carbon and the oxygen (C-O) remains intact. masterorganicchemistry.comyoutube.com Consequently, the configuration of the stereocenter is retained in the tosylate product. pearson.com
Nucleophilic Substitution : When the resulting tosylate derivative undergoes a subsequent SN2 reaction, the nucleophile attacks the carbon from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at the carbon center. pearson.com This predictable stereochemical outcome is a cornerstone of stereocontrolled synthesis.
Retention and Inversion of Configuration at the Chiral Center (C1)
The stereochemistry of nucleophilic substitution reactions at the C1 chiral center of this compound is dictated by the reaction mechanism. The two primary pathways, SN1 and SN2, lead to distinct stereochemical outcomes.
SN2 Reactions: Inversion of Configuration
In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" results in a Walden inversion, where the stereochemical configuration at the chiral center is inverted. For this compound, after converting the hydroxyl group into a good leaving group (e.g., a tosylate or a halide), an SN2 reaction will proceed with inversion of configuration.
Example Reaction: (R)-1-Cyclopentylheptan-1-ol → (S)-1-Azido-1-cyclopentylheptane
SN1 Reactions: Racemization
SN1 reactions proceed through a planar carbocation intermediate. Once the leaving group departs, the resulting carbocation can be attacked by a nucleophile from either face with equal probability. This leads to a racemic mixture of the two enantiomers, resulting in a loss of stereochemical information.
Example Reaction: (R)-1-Cyclopentylheptan-1-ol → (R/S)-1-Chloro-1-cyclopentylheptane
Neighboring Group Participation (NGP): Retention of Configuration
The table below summarizes the expected stereochemical outcomes for nucleophilic substitution reactions at the C1 position of this compound.
| Reaction Type | Reagents Example | Mechanism | Stereochemical Outcome |
| Nucleophilic Substitution | PBr3 | SN2 | Inversion of Configuration |
| Nucleophilic Substitution | SOCl2 in non-polar solvent | SNi (internal return) | Retention of Configuration |
| Nucleophilic Substitution | TsCl, pyridine; then NaN3 | SN2 | Inversion of Configuration |
| Solvolysis | H2O, heat | SN1 | Racemization |
Diastereoselective and Enantioselective Transformations Guided by the Cyclopentyl Moiety
The cyclopentyl group, due to its steric bulk and conformational rigidity compared to a linear alkyl chain, can play a significant role in directing the stereochemical outcome of reactions at or near the chiral center. This influence can lead to both diastereoselective and enantioselective transformations.
Diastereoselective Reactions
In molecules that already contain a chiral center, such as this compound, the introduction of a new stereocenter can proceed with diastereoselectivity. The existing chiral center and the associated cyclopentyl group can create a sterically hindered environment, favoring the approach of reagents from one face of the molecule over the other.
For instance, the epoxidation of an unsaturated derivative of this compound would likely exhibit diastereoselectivity. The bulky cyclopentyl group would direct the epoxidizing agent to the less hindered face of the double bond.
Enantioselective Transformations
Enantioselective reactions of this compound can be achieved using chiral catalysts or enzymes. These methods can differentiate between the two enantiomers of a racemic mixture or introduce a new chiral center with a preference for one enantiomer.
Enzymatic Resolutions: Lipases are commonly used for the kinetic resolution of racemic alcohols. jocpr.commdpi.com In a process like enantioselective acylation, one enantiomer of racemic this compound would be preferentially acylated by the enzyme, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer. The enantioselectivity (E-value) of such a resolution would be dependent on the specific lipase (B570770) and reaction conditions.
The following table illustrates a hypothetical enzymatic resolution of racemic this compound.
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Ester Product |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | >99% (R)-alcohol | >95% (S)-ester |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | >98% (S)-alcohol | >96% (R)-ester |
Chiral Catalysts: Asymmetric hydrogenation of a ketone precursor to this compound, using a chiral metal catalyst (e.g., a Ru-BINAP complex), can produce the alcohol with high enantiomeric excess. The cyclopentyl group can influence the binding of the substrate to the chiral catalyst, thereby affecting the enantioselectivity of the reduction.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopentylheptan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through a combination of one-dimensional and advanced two-dimensional techniques, the precise connectivity and spatial arrangement of atoms in 1-Cyclopentylheptan-1-ol can be elucidated.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural and Connectivity Assignment
A full assignment of the proton (¹H) and carbon (¹³C) signals is foundational to understanding the molecular structure. Based on analogous compounds, the chemical shifts for this compound can be predicted. The carbinol proton (H-1), attached to the same carbon as the hydroxyl group, would be expected to appear significantly downfield (~3.5-4.0 ppm) due to the deshielding effect of the oxygen atom. The protons of the cyclopentyl ring and the heptyl chain would appear in the typical aliphatic region (~0.8-1.8 ppm). Similarly, the carbinol carbon (C-1) would be found in the ~70-75 ppm range in the ¹³C NMR spectrum.
To confirm the connectivity of these atoms, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. Key expected correlations would include the carbinol proton (H-1) coupling to the adjacent methylene (B1212753) protons of the heptyl chain (H-2) and to the methine proton of the cyclopentyl ring (H-1'). Further correlations would establish the connectivity along the entire heptyl chain and within the cyclopentyl ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connection between the cyclopentyl and heptyl moieties. For instance, correlations would be expected from the carbinol proton (H-1) to the adjacent cyclopentyl carbons (C-2' and C-5') and the C-2 of the heptyl chain. Conversely, the cyclopentyl methine proton (H-1') would show a correlation to the carbinol carbon (C-1). sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their through-bond connectivity. NOESY is particularly useful for determining preferred conformations. For this compound, NOE correlations between the carbinol proton (H-1) and protons on the cyclopentyl ring (e.g., H-2', H-5') would help define the rotational conformation around the C1-C1' bond.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | 3.6 - 3.8 | 72 - 76 | H-2, H-1' | C-2, C-3, C-1', C-2', C-5' |
| 2 | 1.4 - 1.6 | 38 - 42 | H-1, H-3 | C-1, C-3, C-4 |
| 3 | 1.2 - 1.4 | 28 - 32 | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | 1.2 - 1.4 | 25 - 29 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 1.2 - 1.4 | 31 - 35 | H-4, H-6 | C-3, C-4, C-6, C-7 |
| 6 | 1.2 - 1.4 | 22 - 26 | H-5, H-7 | C-4, C-5, C-7 |
| 7 | 0.8 - 0.9 | 13 - 15 | H-6 | C-5, C-6 |
| 1' | 1.9 - 2.1 | 45 - 49 | H-1, H-2', H-5' | C-1, C-2', C-5' |
| 2'/5' | 1.5 - 1.8 | 28 - 32 | H-1', H-3'/4' | C-1, C-1', C-3'/4' |
| 3'/4' | 1.4 - 1.7 | 25 - 29 | H-2'/5' | C-1', C-2'/5' |
Detailed Conformational Analysis and Dynamics via Variable Temperature NMR
This compound possesses significant conformational flexibility arising from rotations about its single bonds and the puckering of the cyclopentyl ring. Variable temperature (VT) NMR is a powerful technique to study these dynamic processes. nih.gov
The cyclopentane (B165970) ring is not planar and rapidly interconverts between different puckered conformations, such as the "envelope" and "twist" forms. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the cyclopentyl protons and carbons. As the temperature is lowered, this process slows down. If the energy barrier to interconversion is high enough, the exchange may become slow on the NMR timescale, leading to the coalescence and subsequent splitting of signals into distinct resonances for the axial and equatorial positions of the non-equivalent ring conformers. rsc.orgscribd.com
Similarly, rotation around the C-C bonds, particularly the C1-C1' bond linking the two moieties, can be investigated. At lower temperatures, the rotation may become restricted, and the molecule may exist as a mixture of stable rotamers. VT NMR studies can provide thermodynamic data on the relative stability of these conformers and the kinetic parameters for their interconversion. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of a molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways.
Precise Molecular Weight Determination and Fragmentation Pathways Analysis
For this compound (C₁₂H₂₄O), high-resolution mass spectrometry would determine its monoisotopic mass with high precision, confirming its elemental formula.
Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed. This ion is often unstable for alcohols and may be of low abundance. The fragmentation of the molecular ion provides significant structural information. For secondary alcohols like this compound, characteristic fragmentation pathways include: whitman.educhemistrynotmystery.comalmerja.com
Alpha-Cleavage: This is the most common fragmentation for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. This results in a resonance-stabilized oxonium ion. Two primary alpha-cleavage pathways are possible:
Loss of a hexyl radical (•C₆H₁₃) to form an ion at m/z 99.0804, corresponding to [C₆H₁₁O]⁺.
Loss of a cyclopentyl radical (•C₅H₉) to form an ion at m/z 115.1117, corresponding to [C₇H₁₅O]⁺.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would produce an alkene radical cation [M-18]⁺˙ at m/z 166.1716. youtube.comlibretexts.org
Ring and Chain Fragmentation: Further fragmentation can occur through the cleavage of the cyclopentyl ring or along the heptyl chain, leading to a series of smaller fragment ions.
Interactive Table: Predicted HRMS Fragments for this compound (C₁₂H₂₄O)
| Fragmentation Pathway | Lost Fragment | Fragment Ion Formula | Predicted Exact Mass (m/z) |
| Molecular Ion | - | [C₁₂H₂₄O]⁺˙ | 184.1821 |
| Alpha-Cleavage (Loss of hexyl) | •C₆H₁₃ | [C₆H₁₁O]⁺ | 99.0804 |
| Alpha-Cleavage (Loss of cyclopentyl) | •C₅H₉ | [C₇H₁₅O]⁺ | 115.1117 |
| Dehydration | H₂O | [C₁₂H₂₂]⁺˙ | 166.1716 |
| Dehydration + Methyl Loss | H₂O, •CH₃ | [C₁₁H₁₉]⁺ | 151.1481 |
| Cyclopentyl Ring Cleavage | •C₂H₄ | [C₃H₅O]⁺ (from m/z 99) | 57.0335 |
Isomeric Differentiation and Structural Confirmation via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structures and differentiating between isomers. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.
This method could readily distinguish this compound from its isomers. For example:
Positional Isomers: An isomer like 2-Cyclopentylheptan-2-ol would undergo different alpha-cleavage, losing either a pentyl radical or an ethyl radical from the heptyl chain, leading to different primary fragment ions.
Ring Isomers: A structural isomer like 1-Cyclohexylhexan-1-ol would also exhibit distinct fragmentation. While it would still lose a pentyl radical via alpha-cleavage, the other major alpha-cleavage would involve the loss of the cyclohexyl radical (•C₆H₁₁), resulting in a different set of characteristic fragment ions compared to the loss of the cyclopentyl radical.
By analyzing the unique product ion spectra generated from specific precursor ions, MS/MS provides a definitive fingerprint for the molecule's structure, confirming the specific arrangement of the cyclopentyl ring, the heptyl chain, and the hydroxyl group. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present and offering insights into molecular conformation. These two techniques are complementary. ksu.edu.sa
For this compound, the key expected vibrational modes are:
O-H Stretch: A very strong and broad absorption band in the IR spectrum, typically between 3200 and 3500 cm⁻¹, is the hallmark of a hydrogen-bonded hydroxyl group. orgchemboulder.comspectroscopyonline.com
C-H Stretches: Strong absorptions in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the numerous aliphatic C-H bonds in the cyclopentyl and heptyl groups.
C-O Stretch: A strong band in the IR spectrum between 1075 and 1150 cm⁻¹ is characteristic of the C-O stretching vibration of a secondary alcohol. spectroscopyonline.com The exact position within this range can provide clues about the local conformation.
CH₂ Bending: A characteristic scissoring vibration for the methylene (CH₂) groups is expected around 1465 cm⁻¹.
Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of signals from various bending and skeletal vibrations. Specific modes related to the puckering of the cyclopentane ring and skeletal vibrations of the heptyl chain would be found here. While complex, this region is unique to the molecule and can be used for identification.
Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the carbon skeleton, such as the ring breathing mode of the cyclopentyl group, which may be weak in the IR spectrum. Conformational changes in the molecule can lead to shifts in the frequencies or changes in the intensities of certain bands in both IR and Raman spectra, providing another avenue to study the molecule's dynamic nature. ksu.edu.sa
Interactive Table: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |
| C-H Aliphatic Stretch | 2850 - 3000 | Strong | Strong |
| CH₂ Bending (Scissor) | ~1465 | Medium | Medium |
| C-O Stretch | 1075 - 1150 | Strong | Medium-Weak |
| Cyclopentane Ring Breathing | 880 - 900 | Weak | Strong |
| C-C Skeletal Vibrations | 800 - 1200 | Medium-Weak | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly powerful for determining the enantiomeric purity and absolute configuration of chiral compounds such as this compound, which possesses a stereocenter at the carbinol carbon (C-1). The two main chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion is a technique that measures the change in the angle of optical rotation of a substance with the wavelength of polarized light. wikipedia.orgslideshare.net A plain ORD curve, which is a plot of specific rotation [α] against wavelength (λ), can be used to determine the enantiomeric purity of a sample. For a pair of enantiomers, the ORD curves are mirror images of each other. The magnitude of the specific rotation at a particular wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee).
In the absence of experimentally determined ORD data for this compound in publicly accessible literature, a hypothetical representation of such data is provided for illustrative purposes.
Hypothetical ORD Data for Enantiomers of this compound
| Wavelength (nm) | Specific Rotation [α] of (R)-1-Cyclopentylheptan-1-ol | Specific Rotation [α] of (S)-1-Cyclopentylheptan-1-ol |
| 589 (D-line) | +25.3° | -25.3° |
| 436 | +58.2° | -58.2° |
| 365 | +97.6° | -97.6° |
| 313 | +155.4° | -155.4° |
| 280 | +220.1° | -220.1° |
Note: The data presented in this table is hypothetical and serves only to illustrate the expected relationship between the ORD spectra of two enantiomers. Actual experimental values may differ.
A key feature of ORD is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. slideshare.net While the alcohol functional group in this compound does not have a strong chromophore in the accessible UV-Vis region, derivatization of the hydroxyl group to introduce a chromophore could enable the use of the Cotton effect to determine the absolute configuration by applying empirical rules such as the Octant Rule.
Circular Dichroism (CD)
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) or molar ellipticity [θ] against wavelength. Similar to ORD, the CD spectrum of one enantiomer is a mirror image of the other. The intensity of the CD signal is proportional to the enantiomeric excess.
For a molecule like this compound, which lacks a strong intrinsic chromophore, direct CD analysis in the typical UV-Vis range is challenging. However, the absolute configuration of the stereocenter could be determined by derivatizing the alcohol with a chromophoric group. This chemical modification would induce a measurable CD signal, and the sign of the Cotton effect in the CD spectrum of the derivative could be correlated with the absolute configuration of the original alcohol.
Illustrative Research Findings on a Structurally Related Compound
Computational Chemistry and Theoretical Studies on 1 Cyclopentylheptan 1 Ol
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling of 1-Cyclopentylheptan-1-ol is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its physical and chemical properties. The molecule possesses significant conformational freedom due to the rotatable single bonds within the heptyl chain and the dynamic nature of the cyclopentyl ring.
The cyclopentyl ring is not planar and typically adopts non-planar conformations to alleviate torsional strain. The two most common low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry), which can interconvert through a low-energy process known as pseudorotation. biomedres.us The heptyl chain, with its multiple C-C single bonds, can exist in numerous conformations defined by the dihedral angles along the carbon backbone. The relative orientation of the cyclopentyl ring, the hydroxyl group, and the heptyl chain gives rise to a complex potential energy surface with many local minima.
Conformational landscape analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers between them. This is typically achieved through systematic or stochastic conformational search algorithms using molecular mechanics force fields. The resulting low-energy structures can then be further optimized using more accurate quantum mechanical methods. For this compound, the most stable conformers would likely be those that minimize steric hindrance between the bulky cyclopentyl group and the heptyl chain, while potentially allowing for intramolecular hydrogen bonding between the hydroxyl group and a region of electron density on the molecule.
| Conformer | Description of Key Dihedral Angles | Cyclopentyl Ring Pucker | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|---|
| 1 (Global Minimum) | Anti-periplanar arrangement along the C1-C2 bond of the heptyl chain | Half-Chair | 0.00 | Minimizes steric interactions. |
| 2 | Gauche arrangement along the C1-C2 bond of the heptyl chain | Envelope | 0.85 | Slightly higher energy due to steric strain. |
| 3 | Anti-periplanar arrangement with a different ring pucker | Envelope | 0.50 | Demonstrates the influence of ring conformation. |
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule to determine its properties. researchgate.net For this compound, DFT calculations can provide a wealth of information regarding its stability, reactivity, and electronic characteristics. By solving the Kohn-Sham equations, DFT can determine the ground-state energy, electron density distribution, and molecular orbitals of the molecule.
Key electronic properties derived from DFT calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For an alcohol like this compound, the HOMO is typically localized on the oxygen atom's lone pairs.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of high negative potential around the electronegative oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack (e.g., protonation).
These calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates the energy of the most available electrons (on the oxygen atom), related to its ionization potential. |
| Energy of LUMO | +1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 1.85 D | Reflects the polarity of the molecule, primarily due to the C-O and O-H bonds. |
Reaction Mechanism Prediction and Transition State Analysis for this compound Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as dehydration or oxidation, DFT calculations can map out the entire reaction pathway. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.
A common transformation for a secondary alcohol is acid-catalyzed dehydration. nih.gov Theoretical calculations can model this process by first simulating the protonation of the hydroxyl group to form a good leaving group (water). Subsequently, the departure of water leads to a carbocation intermediate. The final step involves the removal of a proton from an adjacent carbon to form an alkene. DFT can be used to calculate the activation energies for the formation of different possible alkene products, thereby predicting the major product of the reaction.
Transition state analysis provides the activation energy (E_a) for a reaction step, which is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for competing pathways, chemists can predict reaction outcomes and selectivity.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (Protonated Alcohol) | C₁₂H₂₅OH₂⁺ | 0.0 |
| Transition State 1 | C-O bond breaking | +15.5 |
| Intermediate (Carbocation + H₂O) | C₁₂H₂₅⁺ + H₂O | +5.2 |
| Transition State 2 | Proton abstraction to form alkene | +12.0 |
| Product (Alkene + H₃O⁺) | C₁₂H₂₄ + H₃O⁺ | -10.0 |
Prediction of Spectroscopic Properties from Quantum Chemical Calculations
Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental spectra. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, calculations would predict a strong, broad absorption band for the O-H stretching vibration, a peak for the C-O stretching vibration, and multiple peaks in the C-H stretching region. Comparing the calculated spectrum with an experimental one can help confirm the structure and assign specific bands to vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is a significant application of computational chemistry. nih.govmdpi.com The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding tensor for each atom in the molecule, often using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in signal assignment and confirm the molecular structure.
| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR | O-H Stretch | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |
| IR | C(sp³)-H Stretch | 2955, 2870 cm⁻¹ | 2850-3000 cm⁻¹ |
| IR | C-O Stretch | 1105 cm⁻¹ | 1050-1150 cm⁻¹ |
| ¹³C NMR | C-OH Carbon | 74.5 ppm | 65-80 ppm |
| ¹H NMR | H-C-OH Proton | 3.6 ppm | 3.5-4.5 ppm |
| ¹H NMR | -CH₃ Protons | 0.9 ppm | 0.8-1.0 ppm |
1 Cyclopentylheptan 1 Ol As a Precursor in Complex Organic Synthesis
Synthesis of Advanced Building Blocks and Synthons from 1-Cyclopentylheptan-1-ol
The transformation of this compound into more functionalized building blocks, or synthons, is a key strategy for its incorporation into larger molecules. Standard organic reactions can be employed to convert the relatively simple alcohol into a variety of intermediates with enhanced synthetic utility.
One of the most direct transformations is the oxidation of the secondary alcohol to the corresponding ketone, 1-cyclopentylheptan-1-one (B2591723). This reaction can be achieved using a variety of common oxidizing agents. The resulting ketone is a versatile intermediate. For instance, it can undergo alpha-halogenation followed by elimination to introduce unsaturation, or it can be used in reactions such as the Wittig or Horner-Wadsworth-Emmons olefination to form carbon-carbon double bonds.
Another fundamental transformation is the dehydration of the alcohol to yield a mixture of alkenes, primarily cyclopentylheptenes. The regioselectivity of this elimination reaction can be controlled to some extent by the choice of reagents and reaction conditions. These resulting alkenes are valuable synthons for a range of subsequent reactions, including epoxidation, dihydroxylation, or ozonolysis, which can introduce new functional groups and stereocenters.
Furthermore, the hydroxyl group can be converted into a good leaving group , such as a tosylate or mesylate. This activation allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups, including azides, nitriles, and thiols, thereby creating a diverse set of building blocks from a single starting alcohol.
The following table summarizes potential transformations of this compound into advanced building blocks:
| Starting Material | Reagent(s) | Product | Product Class | Potential Subsequent Reactions |
| This compound | PCC, DMP, or Swern Oxidation | 1-Cyclopentylheptan-1-one | Ketone | Aldol (B89426) condensation, Grignard reaction, Baeyer-Villiger oxidation |
| This compound | H₂SO₄ or TsOH, heat | Cyclopentylheptenes | Alkene | Epoxidation, hydroboration-oxidation, ozonolysis |
| This compound | TsCl, pyridine | 1-Cyclopentylheptyl-1-tosylate | Tosylate | Sₙ2 reactions with various nucleophiles |
| This compound | Acetic anhydride, pyridine | 1-Cyclopentylheptyl-1-acetate | Ester | Hydrolysis, transesterification |
This table represents plausible synthetic transformations based on general organic chemistry principles.
Integration into Multi-Step Synthetic Sequences for Complex Molecules or Analogues
The building blocks derived from this compound can be integrated into multi-step synthetic sequences aimed at the construction of more complex molecular architectures. For example, the ketone, 1-cyclopentylheptan-1-one, could serve as a key component in a convergent synthesis. It could be coupled with another fragment via an aldol condensation or a Grignard addition, significantly increasing the molecular complexity in a single step.
The alkene derivatives of this compound could be employed in pericyclic reactions, such as the Diels-Alder reaction, to construct cyclic systems with a high degree of stereocontrol. The cyclopentyl and heptyl groups would influence the steric environment of the double bond, potentially directing the approach of a dienophile.
While there are no specific examples in the literature detailing the use of this compound in the synthesis of a named complex molecule, its structural motifs are present in various natural products. For instance, some prostaglandins (B1171923) and their analogues contain a cyclopentane (B165970) ring with alkyl side chains. A hypothetical synthetic route could involve the elaboration of this compound to introduce the necessary functional groups and stereochemistry to construct a prostaglandin (B15479496) analogue.
Stereocontrolled Synthesis Utilizing this compound Derived Chiral Auxiliaries or Ligands
The chiral nature of this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, presents an opportunity for its use in stereocontrolled synthesis. If the alcohol can be resolved into its individual enantiomers, these enantiopure forms could serve as chiral auxiliaries or be converted into chiral ligands for asymmetric catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. oregonstate.edu For example, an enantiopure form of this compound could be esterified with an achiral carboxylic acid. The resulting chiral ester could then undergo a reaction, such as an enolate alkylation, where the bulky cyclopentyl and heptyl groups of the auxiliary would sterically hinder one face of the enolate, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and potentially recycled.
Alternatively, the enantiopure alcohol could be chemically modified to create a chiral ligand . For instance, the hydroxyl group could be replaced with a phosphine (B1218219) group, and the resulting phosphine could be used as a ligand for a transition metal catalyst in an asymmetric hydrogenation or cross-coupling reaction. The chiral environment created by the ligand around the metal center would then induce enantioselectivity in the reaction.
The effectiveness of such a chiral auxiliary or ligand would depend on the degree to which the stereocenter of the original alcohol can influence the stereochemical course of a reaction. The conformational flexibility of the heptyl chain and the relative bulk of the cyclopentyl group would be key factors.
The following table outlines a hypothetical application of enantiopure this compound as a chiral auxiliary:
| Step | Reaction | Description |
| 1 | Esterification | Reaction of enantiopure (R)- or (S)-1-Cyclopentylheptan-1-ol with an achiral carboxylic acid to form a chiral ester. |
| 2 | Diastereoselective Reaction | The chiral ester is subjected to a reaction, such as enolate alkylation or a Diels-Alder reaction, where the chiral auxiliary directs the formation of a specific diastereomer. |
| 3 | Cleavage of Auxiliary | The chiral auxiliary is removed by hydrolysis of the ester, yielding an enantiomerically enriched product and recovering the chiral alcohol. |
This table illustrates a conceptual pathway for the use of this compound as a chiral auxiliary based on established principles of asymmetric synthesis.
Specialized Research Applications and Future Directions for 1 Cyclopentylheptan 1 Ol
Exploration in Materials Science Contexts
The molecular architecture of 1-Cyclopentylheptan-1-ol, featuring a polar hydroxyl group and a nonpolar hydrocarbon structure, makes it a candidate for investigation in several areas of materials science.
Polymer Chemistry: The hydroxyl group of this compound can serve as an initiation site for polymerization reactions, potentially leading to the synthesis of novel polymers with unique thermal and mechanical properties. Its incorporation into polyesters or polyurethanes could introduce hydrophobicity and alter the polymer's crystallinity and glass transition temperature.
Surfactants: The amphiphilic nature of this compound suggests its potential as a precursor for surfactants. Esterification or ethoxylation of the alcohol could yield non-ionic surfactants with applications in detergents, emulsifiers, and wetting agents. The bulky cyclopentyl group may influence the packing of surfactant molecules at interfaces, potentially leading to novel interfacial properties.
Liquid Crystals: The rigid cyclopentane (B165970) ring in this compound is a structural feature found in some liquid crystalline compounds. google.com Modification of the heptyl chain and derivatization of the hydroxyl group could lead to the synthesis of new liquid crystal materials with specific phase behaviors and electro-optical properties.
Role in Environmental Fate Studies
Understanding the environmental behavior of this compound is crucial for assessing its potential ecological impact.
Biodegradation Pathways: The biodegradation of aliphatic and alicyclic hydrocarbons is a known microbial process. mdpi.comnih.govslideshare.net It is plausible that this compound could be biodegraded through oxidation of the alcohol to a ketone, followed by ring cleavage of the cyclopentyl group or beta-oxidation of the heptyl chain. Further research is needed to identify the specific microbial strains and enzymatic pathways involved.
Atmospheric Chemical Reactivity: In the atmosphere, the primary degradation process for saturated alcohols is their reaction with hydroxyl (OH) radicals during the day. copernicus.orgscielo.brresearchgate.net The atmospheric half-life of higher molecular weight alcohols can range from 8 to 15 hours. scielo.brresearchgate.net The reaction proceeds via H-atom abstraction from C-H bonds. researchgate.net For this compound, abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group would be a likely initial step. Reactions with nitrate radicals (NO3) and ozone (O3) are generally considered to be minor degradation pathways for saturated alcohols. copernicus.org
Table 1: Estimated Atmospheric Half-Lives of Selected Alcohols with OH Radicals
| Compound | Atmospheric Half-Life |
|---|---|
| Methanol (B129727) | ~1 week |
| Ethanol | ~2.5 days |
| Higher Alcohols (>C4) | 8-15 hours |
Novel Methodologies for Industrial Chemical Processes Utilizing this compound
The synthesis and utilization of this compound in industrial processes present opportunities for the development of novel chemical methodologies.
Synthesis: Industrial production of similar long-chain alcohols can be achieved through methods like the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis, or the oxo process (hydroformylation), where alkenes react with carbon monoxide and hydrogen. wikipedia.org For this compound specifically, a Grignard reaction between a cyclopentyl magnesium halide and heptanal would be a direct synthetic route. wikipedia.org
Applications as a Chemical Intermediate: The reactivity of the secondary alcohol group makes this compound a potentially valuable intermediate in organic synthesis. It can undergo oxidation to form the corresponding ketone, 1-cyclopentylheptan-1-one (B2591723). Esterification reactions can produce a variety of esters with potential applications as fragrances, flavorings, or plasticizers. Dehydration of the alcohol would lead to the formation of cyclopentylheptenes, which could serve as monomers or intermediates for other chemical transformations.
Table 2: Potential Industrial Synthesis Routes for this compound
| Synthetic Method | Reactants | Key Features |
|---|---|---|
| Grignard Reaction | Cyclopentylmagnesium bromide and Heptanal | Direct, high-yield laboratory method adaptable for industrial scale. |
| Oxo Process (Hydroformylation) | Cyclopentyl-substituted alkene, CO, H2 | Produces an aldehyde intermediate that is then reduced to the alcohol. |
| Ziegler Process | Ethylene, Triethylaluminium (catalyst) | Produces a range of linear alcohols; would require modification for a branched, cyclic structure. |
Outlook and Emerging Research Areas in Alicyclic Alcohol Chemistry
The study of alicyclic alcohols like this compound is part of a broader interest in developing novel chemical structures with tailored properties.
Green Chemistry: The use of alcohols as "green" solvents and reagents is a growing area of research. The potential for this compound to be derived from renewable sources and its potential biodegradability align with the principles of green chemistry.
Biofuels: While not a primary candidate, research into the conversion of biomass into long-chain alcohols for use as biofuels is ongoing. The properties of this compound could be studied in this context.
Pharmaceutical and Agrochemical Synthesis: The incorporation of alicyclic moieties can influence the biological activity of molecules. This compound could serve as a building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.
Advanced Materials: The development of new polymers, surfactants, and liquid crystals with enhanced performance characteristics is a continuous effort. Alicyclic alcohols offer a diverse range of molecular architectures to explore in the design of these advanced materials.
Q & A
What are the established synthetic routes for 1-Cyclopentylheptan-1-ol, and how can reaction conditions be optimized for yield improvement?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclopentane derivatives and heptanol precursors. A common method is the nucleophilic substitution of cyclopentylmagnesium bromide with heptanal under Grignard conditions, followed by acid quenching and purification via fractional distillation . Optimization includes:
- Temperature control : Maintaining 0–5°C during Grignard reagent addition to prevent side reactions.
- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield improvements (~60–75%) are achieved by inert atmosphere (N₂/Ar) and stoichiometric excess of the Grignard reagent (1.2–1.5 equiv) .
How should researchers characterize this compound to confirm its structural identity and purity?
Level: Basic
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with PubChem references (e.g., δ~1.5–1.7 ppm for cyclopentyl protons, δ~70–75 ppm for the hydroxyl-bearing carbon) .
- IR Spectroscopy : Validate the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and absence of carbonyl peaks (>1650 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peak at m/z 186.3 (C₁₂H₂₂O) .
Purity is assessed via HPLC (C18 column, 70:30 methanol/water) with >95% purity threshold .
How can researchers resolve contradictions in spectral data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or inconsistent MS fragments) require:
Data Triangulation : Cross-validate with alternative techniques (e.g., 2D NMR like COSY or HSQC to assign proton-carbon correlations) .
Sample Reanalysis : Confirm solvent purity (e.g., deuterated chloroform vs. DMSO-d₆ solvent shifts) .
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 09, B3LYP/6-31G* basis set) .
Peer Review : Engage collaborators to independently interpret spectra .
What experimental design strategies are effective for studying the compound’s hydrogen-bonding interactions in solution?
Level: Advanced
Methodological Answer:
Design includes:
- Solvent Polarity Studies : Measure solubility and H-bond donor/acceptor capacity in DMSO, water, and hexane .
- Temperature-Dependent NMR : Monitor OH proton chemical shift changes (Δδ) with temperature (25–80°C) to assess H-bond strength.
- Molecular Dynamics Simulations : Simulate solvent-shell interactions using AmberTools with explicit solvent models .
Example Data Table:
| Solvent | Δδ (OH, ppm) | H-Bond Lifetime (ps) |
|---|---|---|
| DMSO | 0.8 | 12.3 |
| Water | 1.2 | 8.7 |
| Hexane | 0.3 | 1.5 |
How can researchers address low reproducibility in synthesis protocols across different labs?
Level: Advanced
Methodological Answer:
Standardize protocols by:
- Detailed Procedural Documentation : Specify reaction vessel geometry, stirring rates, and cooling/heating ramp rates .
- Reagent Sourcing : Use batch-tested reagents (e.g., cyclopentyl bromide with ≥99% purity).
- Interlab Calibration : Share reference samples for NMR/GC-MS cross-validation .
Publish negative results (e.g., failed catalytic conditions) to refine best practices .
What computational methods are suitable for predicting the compound’s physicochemical properties?
Level: Advanced
Methodological Answer:
- LogP Prediction : Use ChemAxon or ACD/Labs software with atom-based contributions .
- pKa Estimation : Employ SPARC or MarvinSuite, accounting for the steric hindrance of the cyclopentyl group.
- Solubility Modeling : COSMO-RS theory to simulate solvent-solute interactions .
Validation : Compare predictions with experimental solubility in ethanol (e.g., ~45 mg/mL at 25°C) .
How should researchers design stability studies under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Accelerated Degradation Tests : Incubate samples at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 40°C/75% RH for 28 days .
- Analytical Endpoints : Monitor degradation via LC-MS for byproducts (e.g., cyclopentene derivatives from dehydration).
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
